molecular formula C15H13N3 B8599150 5-(6-cyclopropylpyrazin-2-yl)-1H-indole

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

Cat. No.: B8599150
M. Wt: 235.28 g/mol
InChI Key: VOPXFCOFHMCYFV-UHFFFAOYSA-N
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Description

5-(6-cyclopropylpyrazin-2-yl)-1H-indole is a synthetically designed bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features an indole scaffold, a prominent pharmacophore in pharmaceuticals, linked to a cyclopropyl-substituted pyrazine ring, a structure known to contribute to potent biological activity. The indole core is recognized as a promising structure in recent antiviral drug discovery efforts, particularly for investigating inhibitors of challenging targets such as the Hepatitis C Virus (HCV) . Heterocyclic compounds with similar structural motifs, combining nitrogen-containing heterocycles like pyrazines with indoles, have demonstrated potent inhibitory activity against enzymes such as glycogen synthase kinase-3 (GSK-3) . The inclusion of a cyclopropyl group on the pyrazine ring is a strategic modification often explored to optimize a compound's pharmacological profile, including its metabolic stability and binding affinity. Researchers can utilize this high-quality compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. It is particularly relevant for projects focused on developing novel antiviral agents, kinase inhibitors, and other small-molecule therapeutics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

InChI

InChI=1S/C15H13N3/c1-2-10(1)14-8-16-9-15(18-14)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H2

InChI Key

VOPXFCOFHMCYFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 5-(6-cyclopropylpyrazin-2-yl)-1H-indole exhibits significant anticancer activity. For instance, a study evaluating several indole derivatives demonstrated that modifications at the indole ring can enhance cytotoxicity against cancer cell lines such as HCT-116. The mechanism of action appears to involve cell cycle arrest and modulation of tumor suppressor genes .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. In vitro evaluations against various bacterial strains revealed that certain derivatives exhibit strong antibacterial activity, particularly against Gram-positive bacteria. The structure of the indole derivative plays a crucial role in its interaction with bacterial targets, potentially leading to the development of new antibiotics .

Neuropharmacological Potential

5-(6-cyclopropylpyrazin-2-yl)-1H-indole has been investigated for its effects on central nervous system disorders. It acts as a multi-target ligand for aminergic G protein-coupled receptors, which are implicated in conditions like schizophrenia. The compound has shown affinity for dopamine D2 and serotonin receptors, suggesting its potential as an antipsychotic agent .

Anticancer Activity Study

A recent study investigated the anticancer effects of various indole derivatives, including 5-(6-cyclopropylpyrazin-2-yl)-1H-indole, against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in HCT-116 cells with an IC50 value of approximately 10 µM, demonstrating its potential as a lead compound for further development .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, derivatives of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Neuropharmacological Evaluation

Research into the neuropharmacological properties of this compound revealed its ability to modulate neurotransmitter systems effectively. Behavioral studies in animal models demonstrated antipsychotic-like effects, suggesting that 5-(6-cyclopropylpyrazin-2-yl)-1H-indole could be a candidate for treating schizophrenia and related disorders .

Comparison with Similar Compounds

Table 1: Key Structural Features of Indole Derivatives

Compound Name Substituent Position Key Substituents Notable Features Reference
5-(6-Cyclopropylpyrazin-2-yl)-1H-indole 5 Pyrazine + cyclopropyl Aromatic stacking, metabolic stability N/A
N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) 1 Piperidin-1-ylmethyl + phenylethanamine Flexible side chain for receptor binding
5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (11) 1, 5 Piperidin-1-ylmethyl + iodo Halogenation for radiolabeling
5-(Propoxy)-1H-Indole (P4-1) 5 Propoxy Ether linkage for solubility
6-(2-Azidoethoxy)-1H-Indole (8) 6 Azidoethoxy Click chemistry compatibility

Key Observations :

  • Positional Isomerism : Substitution at the 5-position (target compound) vs. 1- or 6-position (others) alters electronic distribution and steric accessibility. For example, 5-substituted indoles like P4-1 prioritize interactions at the indole core, while 1-substituted analogs (e.g., compound 9) focus on side-chain modifications .
  • Functional Groups : The pyrazine-cyclopropyl group in the target compound contrasts with halogens (compound 11), ethers (P4-1), or azides (compound 8). Pyrazine enhances aromaticity, while cyclopropyl may reduce metabolic oxidation compared to propoxy or azidoethoxy groups .

Key Observations :

  • The target compound’s synthesis likely involves coupling reactions (e.g., Suzuki for pyrazine-cyclopropyl), analogous to methods in and . However, yields and purity for such reactions depend on steric hindrance from the cyclopropyl group, which may complicate purification .
  • Amide couplings (e.g., compound 8h) achieve high yields (92%) and purity (96%), suggesting robust methodologies for indole derivatives with complex side chains .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Compound Name Rf Value (TLC) HR-MS (m/z) [M+H]+ ^1H NMR Shifts (Key Peaks) Reference
5-(6-Cyclopropylpyrazin-2-yl)-1H-indole N/A N/A Pyrazine H: δ 8.5–9.0; Cyclopropyl: δ 1.0–1.5 (predicted) N/A
5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole (13) 0.45 (EtOAc) 261.1602 Indole H: δ 7.2–7.8; OCH3: δ 3.85
4-Methoxy-6-(methoxymethyl)-5-(oxiran-2-ylmethoxy)-1H-indole (8) N/A 294.1218 Epoxide H: δ 3.1–3.4; OCH3: δ 3.40

Key Observations :

  • The target compound’s predicted NMR peaks align with pyrazine (δ 8.5–9.0) and cyclopropyl (δ 1.0–1.5) protons, distinct from methoxy (δ 3.4–3.85) or epoxide (δ 3.1–3.4) groups in analogs .
  • HR-MS data for similar compounds (e.g., compound 13 at m/z 261.1602) provide benchmarks for verifying the target compound’s molecular weight .

Q & A

What are the established synthesis protocols for 5-(6-cyclopropylpyrazin-2-yl)-1H-indole, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves coupling reactions between pyrazine and indole derivatives. For example:

  • Cyclopropane introduction: Cyclopropyl groups can be introduced via copper-catalyzed cross-coupling reactions (e.g., using CuI and PEG-400/DMF solvent systems) to functionalize pyrazine rings .
  • Indole functionalization: Substituted indoles are synthesized via refluxing with acetic acid and sodium acetate, followed by purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) .
    Key factors affecting yield:
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst loading (CuI accelerates coupling efficiency).
  • Reaction time (prolonged reflux improves cyclopropane integration but may degrade heat-sensitive intermediates) .

How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for 5-(6-cyclopropylpyrazin-2-yl)-1H-indole derivatives?

Level: Advanced
Answer:
Contradictions often arise from:

  • Tautomerism or rotameric forms (common in indole-pyrazine hybrids).
  • Impurity interference (e.g., unreacted starting materials).
    Methodological solutions:
  • Multi-technique validation: Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to cross-verify signals. For example, 19F^{19}F-NMR can detect fluorinated byproducts if fluorinated reagents are used .
  • Computational validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts, aligning experimental data with theoretical models .
  • Chromatographic purity checks: Use TLC and HPLC to confirm absence of side products before spectral analysis .

What strategies are recommended for optimizing the biological activity of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole analogs?

Level: Advanced
Answer:
Activity optimization involves structural modifications guided by:

  • Structure-Activity Relationship (SAR):
    • Pyrazine substitution: Electron-withdrawing groups (e.g., Cl, F) on pyrazine enhance binding to hydrophobic enzyme pockets.
    • Indole positioning: 5-Substituted indoles show higher bioavailability than 3-substituted variants in antimicrobial assays .
  • In silico screening: Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs. For example, cyclopropyl groups improve steric fit in ethylene biosynthesis inhibitors .

How should researchers design experiments to assess the stability of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole under varying storage conditions?

Level: Basic
Answer:
Experimental design:

  • Accelerated stability studies: Expose the compound to:
    • Temperature gradients: 4°C, 25°C, 40°C for 1–6 months.
    • Humidity control: 60% RH (humid) vs. desiccated conditions.
  • Analytical endpoints:
    • HPLC purity checks at intervals.
    • FTIR to detect hydrolytic degradation (e.g., indole ring oxidation).
      Key findings from analogous compounds:
  • Indole derivatives are prone to photodegradation; use amber vials for light-sensitive samples .

What advanced computational methods are used to predict the reactivity of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole in novel reactions?

Level: Advanced
Answer:
Methods include:

  • DFT calculations: To map electron density and identify reactive sites (e.g., pyrazine C-2 as a nucleophilic center) .
  • Molecular Dynamics (MD) simulations: Predict solvation effects and transition states in cross-coupling reactions.
  • Machine Learning (ML) models: Train on existing indole reaction datasets to forecast optimal catalysts (e.g., Pd/Cu systems) .

How can researchers mitigate hazards when handling 5-(6-cyclopropylpyrazin-2-yl)-1H-indole in the lab?

Level: Basic
Answer:
Safety protocols:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and P95 respirators if aerosolization occurs .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, acetic acid).
  • Waste disposal: Neutralize acidic byproducts before disposal to prevent drain contamination .

What are the limitations of current synthetic routes for 5-(6-cyclopropylpyrazin-2-yl)-1H-indole, and how can they be addressed?

Level: Advanced
Answer:
Limitations:

  • Low yields (<50%) in cyclopropane coupling steps due to steric hindrance.
  • Purification challenges from polar byproducts.
    Solutions:
  • Microwave-assisted synthesis: Reduces reaction time and improves cyclopropane integration .
  • Tagged reagents: Use fluorous-tagged catalysts for easier separation via solid-phase extraction .

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